

# Application Notes and Protocols for Mass Spectrometry of 2-Methyl-4-propylOctane

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## Compound of Interest

Compound Name: 2-Methyl-4-propylOctane

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## Abstract

This document provides a detailed guide to the analysis of **2-Methyl-4-propylOctane** using mass spectrometry. It includes a comprehensive experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a summary of expected quantitative data, and a discussion of the characteristic fragmentation patterns of this branched alkane. The provided methodologies are intended to assist researchers in identifying and quantifying **2-Methyl-4-propylOctane** in various sample matrices.

## Introduction

**2-Methyl-4-propylOctane** is a saturated branched alkane with the molecular formula  $C_{12}H_{26}$  and a molecular weight of 170.33 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The analysis of such hydrocarbons is crucial in various fields, including geochemistry, environmental analysis, and the petroleum industry. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of these compounds.

The mass spectra of branched alkanes are characterized by specific fragmentation patterns that provide structural information.[\[4\]](#)[\[5\]](#) Upon electron ionization (EI), the molecular ion ( $M^+$ ) is formed, which then undergoes fragmentation. For branched alkanes, cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.

[5][6] The relative abundance of the molecular ion peak is typically lower for branched alkanes compared to their straight-chain isomers due to the increased stability of the fragment ions.[7]

## Predicted Mass Spectral Data

The mass spectrum of **2-Methyl-4-propyloctane** is predicted to show a series of characteristic fragment ions. The molecular ion peak ( $[C_{12}H_{26}]^{+ \cdot}$ ) is expected at a mass-to-charge ratio (m/z) of 170. Due to the branched nature of the molecule, this peak may be of low intensity.[5][7] The primary fragmentation will occur at the C-C bonds adjacent to the branching points at C4 and C2.

Table 1: Predicted Prominent Fragment Ions for **2-Methyl-4-propyloctane**

m/z	Proposed Fragment Ion	Structure	Notes
170	$[C_{12}H_{26}]^{+}\cdot$	Molecular Ion	Expected to be of low abundance.
155	$[C_{11}H_{23}]^{+}$	$[M - CH_3]^{+}$	Loss of a methyl radical from the C2 position.
127	$[C_9H_{19}]^{+}$	$[M - C_3H_7]^{+}$	Loss of a propyl radical from the C4 position.
113	$[C_8H_{17}]^{+}$	Cleavage at C4-C5 bond	Formation of a stable secondary carbocation.
85	$[C_6H_{13}]^{+}$	Cleavage at C4-C3 bond	Formation of a stable secondary carbocation.
71	$[C_5H_{11}]^{+}$	Cleavage at C4-propyl bond	Loss of the $C_7H_{15}\cdot$ radical.
57	$[C_4H_9]^{+}$	Cleavage at C2-C3 bond	Formation of a stable tertiary carbocation.
43	$[C_3H_7]^{+}$	Isopropyl cation	A common fragment in branched alkanes.

## Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **2-Methyl-4-propyloctane** using a standard Gas Chromatography-Mass Spectrometry system.

### 3.1. Sample Preparation

- Standard Solution: Prepare a stock solution of **2-Methyl-4-propyloctane** (if available) in a volatile, non-polar solvent such as hexane or pentane at a concentration of 1 mg/mL.

- Serial Dilutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
- Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

### 3.2. Gas Chromatography (GC) Conditions

- Column: Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector, operated in splitless mode for low concentrations or split mode (e.g., 50:1) for higher concentrations.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Final hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1 µL.

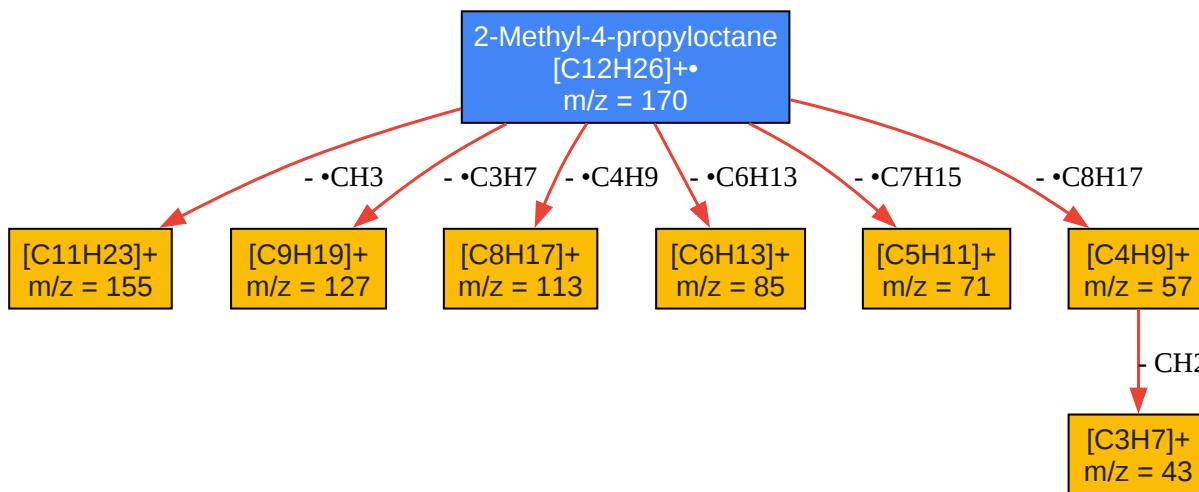
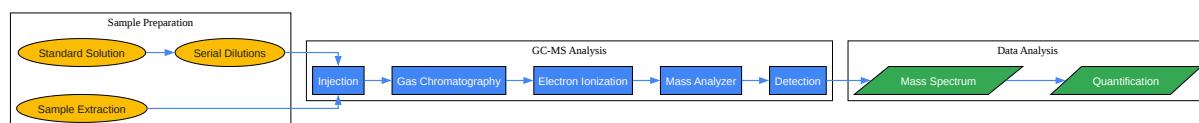
### 3.3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-200.

- Scan Mode: Full scan.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

## Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of **2-Methyl-4-propyloctane**.



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